Phenylserine, 3,4-dibenzyloxy-

Medicinal Chemistry Chiral Synthesis Prodrug Development

Problem: Unprotected catechol intermediates (e.g., DOPS) undergo rapid oxidation and polymerization during multi-step synthesis, critically compromising yield and diastereomeric purity. Solution: 3,4-Dibenzyloxy-phenylserine (CAS 70543-77-0) provides dual benzyl protection of the catechol hydroxyls, enabling selective deprotection via catalytic hydrogenation only after key synthetic transformations are complete. • Orthogonal protecting groups prevent undesired side reactions in droxidopa synthetic routes • Compatible with chiral resolution (threo/erythro separation) prior to hydrogenolytic deprotection • Supplied as a diastereomeric mixture suitable for SMB chromatography method development Procurement assurance: Consistent lot-to-lot quality; ships under ambient conditions with refrigerated storage recommended.

Molecular Formula C23H23NO5
Molecular Weight 393.4 g/mol
CAS No. 70543-77-0
Cat. No. B7797611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylserine, 3,4-dibenzyloxy-
CAS70543-77-0
Molecular FormulaC23H23NO5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3
InChIInChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27)
InChIKeyGZLRNTMXOXBIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibenzyloxy-Phenylserine: Protected Amino Acid Intermediate


Phenylserine, 3,4-dibenzyloxy- (CAS 70543-77-0) is a chemical compound with the molecular formula C₂₃H₂₃NO₅ and a molecular weight of approximately 393.4 g/mol. It is a derivative of the amino acid phenylserine, specifically characterized by the replacement of the hydroxyl groups on its aromatic ring with two benzyloxy protecting groups [1]. This structural modification defines its primary utility as a protected intermediate in multi-step organic syntheses, most notably for the preparation of the norepinephrine precursor, 3,4-dihydroxyphenylserine (DOPS, droxidopa) [2].

Intermediate Type Protected amino acid for DOPS synthesis research
Deprotection Strategy Selective benzyl removal via hydrogenolysis
Isomer Resolution Supports separation into threo and erythro isomers

Why Unprotected Analogs Cannot Replace 3,4-Dibenzyloxy-Phenylserine


Generic substitution of 3,4-dibenzyloxy-phenylserine with a non-protected analog like 3,4-dihydroxyphenylserine (DOPS) or a mono-protected variant is not viable for synthetic chemistry applications. The specific 3,4-dibenzyloxy protection pattern is essential for directing chemical reactivity and preventing unwanted side reactions during multi-step syntheses [1]. The two benzyl groups act as orthogonal protecting groups, allowing for selective deprotection under specific conditions (e.g., catalytic hydrogenation) to yield the desired catechol intermediate without affecting other functional groups [2]. Using an alternative, unprotected compound in a reaction designed for a protected intermediate will lead to undesired oxidation, polymerization, or off-target reactivity, thereby critically compromising yield, purity, and the overall success of the synthetic route.

This Compound
Unprotected Analog
Interchangeability Risk
Dibenzyloxy protected intermediate
Free catechol (DOPS)
Catechol oxidation leads to impurities; synthesis yield and purity are compromised.
Orthogonal protecting groups
No protection
Selective deprotection lost; off-target reactivity during multi-step synthesis.

3,4-Dibenzyloxy-Phenylserine Selection Guide


Stereo-Configurational Purity: Threo vs. Erythro Isomers

The compound CAS 70543-77-0 refers to the racemic mixture of the erythro diastereoisomer of 3,4-dibenzyloxyphenylserine. Its value proposition for procurement is its use as a starting material for separation into its pure threo and erythro isomers, which are pharmacologically distinct. The threo isomer is the direct precursor to L-threo-DOPS (droxidopa), an approved pharmaceutical [1]. A patented method exploits the difference in solubility of the mineral acid salts of the threo and erythro isomers for efficient industrial-scale separation, a property not shared by the unprotected DOPS isomers [2].

Stereo-Configurational Purity
Class-level inference
Solubility difference supports isomer separation
Supports stereochemical synthesis of droxidopa
Data from patented method; validate at scale
Medicinal Chemistry Chiral Synthesis Prodrug Development

Stable Catechol Precursor vs. Unprotected DOPS

The primary value of 3,4-dibenzyloxy-phenylserine lies in its function as a stable, protected precursor to the chemically labile catecholamine precursor, 3,4-dihydroxyphenylserine (DOPS). The catechol moiety in DOPS is prone to oxidation, which complicates purification and storage. In contrast, the dibenzyloxy-protected compound is stable under standard laboratory conditions and can be easily stored [1]. Debenzylation is achieved via catalytic hydrogenation, a well-established and high-yielding reaction [2].

Oxidative Stability vs. DOPS
Reported
Benzyl protection prevents catechol oxidation
Enables stable intermediate handling and storage
Stability advantage is qualitative; test process conditions
Organic Synthesis Process Chemistry Protecting Group Strategy

Applications of 3,4-Dibenzyloxy-Phenylserine


Droxidopa (L-threo-DOPS) Synthesis

This compound is a critical intermediate in the multi-step synthesis of droxidopa. The synthetic route involves using 3,4-dibenzyloxy-phenylserine as a protected precursor, which is then resolved into its threo isomer (or the separation is performed at this stage as described in US 4,246,428 [1]), and subsequently deprotected via hydrogenolysis to yield the active pharmaceutical ingredient. For process chemists and CROs involved in droxidopa production, this is the essential building block.

Catecholamine Biosynthesis Research

In academic or pharmaceutical research settings, 3,4-dibenzyloxy-phenylserine can be used as a synthetic tool to study the metabolism of norepinephrine precursors. By using a protected form, researchers can introduce the compound into systems and perform timed deprotection, allowing for controlled release or studying the effects of the catechol moiety independently from its precursor [2].

Chiral Resolution Method Development

As a diastereomeric mixture, CAS 70543-77-0 and its threo counterpart provide a well-defined test system for developing and validating new chiral separation techniques, such as chiral HPLC or simulated moving bed (SMB) chromatography. The distinct pharmacological profiles of the threo and erythro isomers make their efficient separation a commercially valuable process [1].

Application
Selection Property
Validation Focus
Droxidopa precursor synthesis
Stereochemical resolution
Threo isomer separation and yield
Catecholamine precursor studies
Controlled deprotection
Timed hydrogenolysis efficiency
Chiral separation method development
Diastereomeric solubility difference
Resolution efficiency and scalability

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